Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S.Na/c19-16(20)10-13-11-22-17(18-13)12-5-4-8-15(9-12)21-14-6-2-1-3-7-14;/h1-9,11H,10H2,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKQEQWPZCJPGM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC(=CS3)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated acetic acid derivative.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with the thiazole intermediate.
Formation of the Acetate Moiety: The final step involves the esterification or acylation of the thiazole derivative with acetic acid or its derivatives, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for maintaining reaction conditions.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the phenoxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiazole Derivatives: From reduction reactions.
Substituted Acetates: From nucleophilic substitution reactions.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
This compound has been identified as a potential fungicide. Research indicates that thiazole derivatives, including sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, exhibit significant antifungal activity against various phytopathogenic fungi. The mode of action typically involves disrupting fungal cell membranes and inhibiting key metabolic pathways essential for fungal growth .
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that this compound effectively inhibited the growth of Fusarium and Botrytis species at low concentrations, showcasing its potential as a crop protection agent. The minimum inhibitory concentrations (MIC) were comparable to established fungicides .
| Fungal Pathogen | MIC (µg/mL) | Control Fungicide MIC (µg/mL) |
|---|---|---|
| Fusarium spp. | 5 | 10 |
| Botrytis cinerea | 8 | 15 |
Medical Applications
Antimicrobial Activity
this compound exhibits promising antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains, making it a candidate for therapeutic applications .
Case Study: Antimicrobial Efficacy
In vitro studies revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans, with MIC values indicating potent antimicrobial activity. The mechanism involves disruption of microbial cell integrity and interference with metabolic processes .
| Microbial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 | 8 |
| Candida albicans | 6 | 12 |
Biochemical Research
Role in Drug Development
The compound serves as a crucial building block in the synthesis of more complex thiazole derivatives with potential biological activities. Its structural characteristics facilitate modifications that can enhance therapeutic efficacy .
Case Study: Synthesis of Derivatives
Research has explored various synthetic routes for creating thiazole derivatives from this compound. For instance, one study utilized this compound in a multi-step synthesis to develop new anticancer agents with improved bioactivity profiles .
Mechanism of Action
The mechanism of action of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can act as an inhibitor or activator, modulating the activity of these targets and thereby influencing the pathway’s overall function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with modifications to the phenyl ring or acetate substituent exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₇H₁₂NNaO₃S.
Physicochemical Differences
- Solubility : Sodium salts (e.g., Sodium 2-(2,5-dichloro-...)) are water-soluble, whereas free acids (e.g., 2-[2-(3-fluorophenyl)-...]) and esters require organic solvents .
- Stability : Electron-withdrawing groups (e.g., fluorine in 3-fluorophenyl) increase metabolic stability but may reduce reactivity .
Structural Implications
- Steric Hindrance: Bulkier substituents (e.g., phenoxy vs. methoxy) may hinder binding to compact active sites, influencing selectivity .
Biological Activity
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a phenoxyphenyl group, which contributes to its biological activity. The synthesis typically involves the reaction of thiazole derivatives with phenoxy compounds, employing various synthetic strategies to enhance yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research has highlighted the anticancer potential of thiazole derivatives. For example, related compounds have demonstrated inhibitory effects on cancer cell lines at micromolar concentrations, suggesting that this compound may also exhibit similar properties .
- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Thiazoles often act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation .
- Cell Cycle Arrest : Certain thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for their anticancer activity .
- Antioxidant Activity : Some studies have indicated that thiazole compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .
Table 1: Summary of Biological Activities
Case Study Example
In a recent study, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range against several cancer types, indicating its potential as an anticancer agent. The study also explored the compound's mechanism of action through enzyme inhibition assays and cell cycle analysis.
Q & A
Basic: What are the standard synthetic routes for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Thiazole Ring Formation: Reflux 3-phenoxyphenyl benzothioamide with ethyl 4-bromo-3-oxobutanoate in ethanol (1–2 h), followed by ether extraction to isolate the intermediate ethyl 2-(3-phenoxyphenyl)-1,3-thiazol-4-yl-acetate .
Hydrolysis to Sodium Salt: Treat the ester intermediate with sodium hydroxide (1–2 M) in aqueous ethanol, followed by acidification and recrystallization. Yields typically range from 60–75%, with purity confirmed by NMR (δ 4.2–4.5 ppm for CH2COO⁻) and elemental analysis (±0.4% of theoretical values) .
Advanced: How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
- Data Collection: Use a single crystal (0.2 × 0.1 × 0.1 mm³) mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement: Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Typical R1 values should be <5% for high-resolution data (<1.0 Å).
- Validation: Check for hydrogen bonding (e.g., C—H···π interactions) and sodium coordination geometry (octahedral or tetrahedral). Example unit cell parameters: monoclinic P21/c, a = 17.8387 Å, b = 7.8701 Å .
Basic: What spectroscopic techniques confirm the compound’s identity and purity?
Methodological Answer:
- IR Spectroscopy: Detect C=O (1690–1710 cm⁻¹), C=N (1580–1600 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches .
- ¹H/¹³C NMR: Key signals include thiazole protons (δ 7.4–8.0 ppm, singlet) and acetate methylene (δ 3.8–4.2 ppm, quartet). Aromatic protons from the phenoxyphenyl group appear at δ 6.8–7.6 ppm .
- Elemental Analysis: Carbon and nitrogen content must align with theoretical values within ±0.4% .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Studies: Test across multiple cell lines (e.g., HepG2, HEK293) using MTT assays (0.1–100 μM, 48 h incubation). Compare IC50 values with structural analogs (e.g., 4-phenylthiazole derivatives) to identify substituent effects .
- Structural Validation: Re-evaluate compound purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~5.2 min) to rule out degradation .
- Enzymatic Assays: Measure glucokinase activation at physiological ATP concentrations (2–5 mM) to confirm target engagement .
Basic: What purification methods are effective for this sodium salt?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) at 0–5°C to obtain crystalline product (melting point: 220–225°C) .
- Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) achieves >90% purity. Monitor by TLC (Rf ~0.4) .
- Ether Extraction: Remove hydrophobic impurities after synthesis .
Advanced: How to optimize reaction conditions for higher yield?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2, 5 mol%) in ethanol vs. DMF to accelerate thiazole cyclization. Yields improve by 15–20% in DMF .
- Reaction Time: Monitor by TLC; extend reflux to 3 h if intermediates persist.
- Temperature Control: Maintain 0–5°C during sodium salt precipitation to minimize byproduct formation .
Basic: How to assess the compound’s solubility for in vitro studies?
Methodological Answer:
- Solvent Screening: Test solubility in PBS (pH 7.4), DMSO, and ethanol. Typical solubility: >10 mg/mL in DMSO, <1 mg/mL in water .
- Sonication: Use a probe sonicator (10–15 min) to disperse aggregates in aqueous buffers .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 4CJ) and optimized parameters (exhaustiveness=32). Identify key residues (e.g., Phe214, Tyr114) within 3.5 Å .
- MD Simulations: Run 100 ns simulations (GROMACS, CHARMM36 force field) to assess binding stability. Calculate RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Basic: How to handle hygroscopicity during storage?
Methodological Answer:
- Desiccants: Store in a vacuum desiccator with silica gel at −20°C.
- Lyophilization: Convert to a stable powder by freeze-drying aqueous solutions .
Advanced: How to analyze tautomerism or isomerism in the thiazole core?
Methodological Answer:
- Variable Temperature NMR: Perform ¹H NMR in DMSO-d6 from 25°C to 80°C to detect tautomeric shifts (e.g., thione ↔ thiol forms) .
- X-ray Crystallography: Resolve Z/E isomerism in coordination complexes (e.g., Ni(II) structures with methoxyimino groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
